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Abstract
This technical guide provides a comprehensive overview of the structural and conformational

properties of 4-methylazepane, a saturated seven-membered nitrogen-containing heterocycle.

While an experimental crystal structure for 4-methylazepane is not publicly available, this

document synthesizes information from theoretical studies, spectroscopic data, and

crystallographic data of the parent azepane and related substituted derivatives to offer a

detailed analysis of its likely solid-state and solution-phase behavior. This guide is intended to

serve as a foundational resource for researchers in medicinal chemistry, materials science, and

organic synthesis, providing insights into the stereoelectronic properties and conformational

landscape of this important molecular scaffold. The azepane moiety is a recurring motif in a

variety of bioactive molecules and approved pharmaceuticals.[1] The conformational flexibility

of the seven-membered ring is a critical determinant of a molecule's biological activity and

interaction with its target.[1][2]

Introduction to 4-Methylazepane
4-Methylazepane (C₇H₁₅N) is a derivative of azepane, a saturated heterocycle analogous to

cycloheptane where one methylene group is replaced by a nitrogen atom. The introduction of a

methyl group at the 4-position introduces a chiral center and influences the conformational

preferences of the flexible seven-membered ring. Understanding these preferences is crucial
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for the rational design of molecules incorporating this scaffold, as different conformations can

present distinct pharmacophoric features.

Hypothetical Crystal Structure and Solid-State
Packing
In the absence of an experimental crystal structure for 4-methylazepane, we can infer its likely

solid-state characteristics from the known crystal structure of the parent compound, azepane

(Cambridge Structural Database ID: 707207).[3] In the solid state, molecules are arranged to

maximize favorable intermolecular interactions, such as hydrogen bonding and van der Waals

forces. For 4-methylazepane, it is anticipated that N-H···N hydrogen bonds would be a

dominant feature in its crystal packing, similar to the parent azepane. The methyl group would

likely orient itself to minimize steric hindrance with neighboring molecules.

Conformational Analysis of the Azepane Ring
The seven-membered azepane ring is conformationally flexible and is known to exist in several

low-energy conformations, primarily variations of chair and boat forms. The most stable

conformations for cycloheptane, and by extension azepane, are generally considered to be the

twist-chair and chair conformations.[4] The presence of the nitrogen heteroatom and the methyl

substituent at the 4-position will influence the relative energies of these conformers.

Key Conformations
Theoretical studies on azepane and its derivatives suggest that the twist-chair conformation is

often the most stable.[4] The chair conformation can also be a low-energy state and may be a

transition state in some cases.[4] For 4-methylazepane, the methyl group can occupy either a

pseudo-axial or a pseudo-equatorial position in these conformations, leading to different

energetic profiles.

Quantitative Conformational Data (from related
structures)
While specific experimental data for 4-methylazepane is unavailable, the following table

summarizes representative geometric parameters derived from the crystal structure of the
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parent azepane and theoretical calculations on related systems. These values provide a

baseline for understanding the geometry of the 4-methylazepane ring.

Parameter Representative Value Source

Bond Lengths (Å)

C-N 1.459 Experimental (Azepane)[4]

C-C 1.527 Experimental (Azepane)[4]

**Bond Angles (°) **

C-N-C 112.16 - 114.52 Experimental (Azepane)[4]

C-C-C 114.8 - 116.9 Calculated (Azepane)[4]

Ring Puckering Parameters

Cremer-Pople Parameters
N-3 parameters describe the

ring's 3D shape
Theoretical[5][6]

Experimental and Computational Methodologies
The determination of the crystal structure and conformational landscape of a molecule like 4-
methylazepane relies on a combination of experimental techniques and computational

modeling.

Experimental Protocols
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

atomic arrangement of a molecule in the solid state.[7]

Protocol:

Crystallization: High-quality single crystals of 4-methylazepane would first need to be

grown. This is typically achieved by slow evaporation of a saturated solution, or by slow

cooling of a hot, saturated solution.

Data Collection: A suitable crystal is mounted on a goniometer and placed in a

monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on
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a detector.[8]

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map of the unit cell. From this map, the positions of the atoms are determined

(structure solution). The atomic positions and other parameters are then optimized to best fit

the experimental data (refinement).

Logical Workflow for Single-Crystal X-ray Diffraction

Experimental Steps Data Analysis

4-Methylazepane Single Crystal Growth
Crystallization

X-ray Diffraction
Data Collection

Diffraction Pattern Electron Density Map
Phase Determination

Solved Structure
Model Building

Refined Crystal Structure
Refinement

Click to download full resolution via product page

Caption: General workflow for determining a crystal structure using single-crystal X-ray

diffraction.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in

solution.[9] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the

relative populations of different conformers can be determined.

Protocol:

Sample Preparation: A solution of 4-methylazepane is prepared in a suitable deuterated

solvent.

Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY/ROESY) NMR

spectra are acquired. Temperature-dependent NMR studies can also be performed to

investigate the thermodynamics of conformational exchange.

Data Analysis: Coupling constants (e.g., ³JHH) are measured to infer dihedral angles via the

Karplus equation. NOE data provides information on through-space proximities of protons,

which helps to distinguish between different conformers.
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Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Conclusion
While a definitive crystal structure of 4-methylazepane remains to be determined, a robust

understanding of its conformational behavior can be achieved through a synergistic approach

combining theoretical calculations with spectroscopic methods. The flexible azepane ring is

expected to predominantly adopt twist-chair and chair conformations, with the 4-methyl

substituent influencing the equilibrium between these forms. The experimental and

computational protocols outlined in this guide provide a clear roadmap for researchers seeking

to further elucidate the structural and dynamic properties of 4-methylazepane and related
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compounds, which is essential for their application in drug discovery and materials science.

The conformational diversity of substituted azepanes is a key factor in their bioactivity, and the

ability to control or predict this diversity is crucial for effective molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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